molecular formula C7H12O2 B1296294 3,3-Dimethyl-tetrahydro-pyran-2-one CAS No. 4830-05-1

3,3-Dimethyl-tetrahydro-pyran-2-one

Cat. No. B1296294
CAS RN: 4830-05-1
M. Wt: 128.17 g/mol
InChI Key: CJNWCYZELLHABH-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-tetrahydro-pyran-2-one” is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 . It is a liquid at room temperature and is stored in a refrigerator . It is used in proteomics research .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives, such as “3,3-Dimethyl-tetrahydro-pyran-2-one”, has been achieved through various methods. These include the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins using a Co (salen) complex .


Molecular Structure Analysis

The InChI code for “3,3-Dimethyl-tetrahydro-pyran-2-one” is 1S/C7H12O2/c1-7(2)4-3-5-9-6(7)8/h3-5H2,1-2H3 . This indicates that the molecule consists of seven carbon atoms, twelve hydrogen atoms, and two oxygen atoms .


Chemical Reactions Analysis

Tetrahydropyran derivatives, such as “3,3-Dimethyl-tetrahydro-pyran-2-one”, are commonly used in organic synthesis . They are formed through various reactions, including the intramolecular hydroalkoxylation of unactivated terminal alkenes .


Physical And Chemical Properties Analysis

“3,3-Dimethyl-tetrahydro-pyran-2-one” is a liquid at room temperature . It has a molecular weight of 128.17 .

Scientific Research Applications

Synthesis of Pyran Derivatives

The compound is used in the synthesis of pyran derivatives. Pyrans are significant skeletons of oxygen-containing heterocyclic molecules, which exhibit a broad spectrum of medicinal applications and are constituents of diverse natural product analogues .

Green One-Pot Methodologies

It is used in green one-pot methodologies for synthesising heterocyclic molecules. These methodologies have received significant attention due to their environmental friendliness and efficiency .

Multicomponent Reaction Strategies

The compound is used in multicomponent reaction strategies using green protocols. These strategies are advantageous in terms of yields, reaction conditions, and recyclability .

4. Synthesis of Benzo[b]pyran and Pyrano[2,3-d]pyrimidine Derivatives It is used in the synthesis of benzo[b]pyran and pyrano[2,3-d]pyrimidine derivatives. These derivatives are synthesized using a new superparamagnetic nanocatalyst .

Medical Applications

The compound has wide medical applications, such as magnetic separation, especially biological molecules such as DNA, cells, enzymes, proteins, magnetic resonance imaging, hyperthermia, drug delivery, and biomedical device design .

Nanotechnology

It is used in nanotechnology, specifically in the creation of magnetic nanoparticles. These nanoparticles have received considerable attention in recent years as reusable catalysts to improve the rate of chemical transformation with excellent yields and create substantial routes .

Safety and Hazards

The safety information for “3,3-Dimethyl-tetrahydro-pyran-2-one” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to refer to the MSDS for complete safety information .

Future Directions

“3,3-Dimethyl-tetrahydro-pyran-2-one” is used in proteomics research . As research progresses, it may find additional applications in the field of organic synthesis and beyond.

properties

IUPAC Name

3,3-dimethyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)4-3-5-9-6(7)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNWCYZELLHABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCOC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964046
Record name 3,3-Dimethyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-tetrahydro-pyran-2-one

CAS RN

4830-05-1
Record name 4830-05-1
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Record name 3,3-Dimethyloxan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-DIMETHYL-TETRAHYDRO-PYRAN-2-ONE
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Synthesis routes and methods

Procedure details

The 3-methyltetrahydro-2H-pyran-2-one from Example 4(a) (5.6 g, 49.0 mmol) was slowly added to a cold (-78° C.) THF solution (50 ml) of LDA (54 mmol) so that the internal temperature did not exceed -65° C. After stirring for an additional 30 minutes, the acetone/CO2 bath was replaced with a CH3CN/CO2 bath and CH3I (10.4 g, 73.5 mmol) was added at a rate sufficient to maintain the internal temperature at -45° C. After stirring at -45° C. for an additional hour the reaction was allowed to warm to -30° C. and quenched by the dropwise addition of 10% HCl (21 ml). The resulting mixture was poured into ether (300 ml) and the ether layer was washed with saturated brine (50 ml), saturated NaHCO3 solution (20 ml), saturated brine (2×25 ml), dried (MgSO4) and evaporated to provide a pale yellow oil. This oil was distilled to give the title compound as a colorless liquid. b.p.0.2 54° C. NMR (CDCl3) δ 4.34 (2 H, m), 1.89 (2 H, m), 1.75 (2 H, m), 1.30 (6H, s).
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
54 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
acetone CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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